Kinase Selectivity: Absence of CDK1 Off-Target Activity Distinguishes the Acetic Acid Derivative from Its Ethanol Analog
The acetic acid derivative (CAS 701223-63-4; compound 4) exhibits no measurable inhibition of human CDK1 at concentrations up to 200 µM, whereas its closest structural analogue—the ethanol derivative (compound 2, CAS not assigned; PDB ligand PFQ)—inhibits CDK1 with an IC₅₀ of approximately 200 µM under identical assay conditions [1][2]. Both compounds share comparable Chk1 potency, making CDK1 counter-screen activity the key selectivity discriminator.
| Evidence Dimension | CDK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >200,000 nM (no inhibition detected at highest concentration tested) |
| Comparator Or Baseline | Ethanol analogue (compound 2, BDBM14800): IC₅₀ ≈200,000 nM (measurable inhibition) |
| Quantified Difference | Acetic acid derivative: no inhibition observed vs. ethanol analogue: IC₅₀ ~200 µM; qualitative selectivity advantage at 200 µM threshold |
| Conditions | Human CDK1 enzymatic assay; 100 µM ATP/[γ-³³P]ATP; pH 7.5; 2–30 °C; substrate: Histone H1 |
Why This Matters
For experiments requiring Chk1-specific interrogation without confounding CDK1-mediated cell-cycle effects, the acetic acid derivative provides a cleaner pharmacological tool than the ethanol analogue.
- [1] Foloppe, N.; Fisher, L.M.; Howes, R.; Kierstan, P.; Potter, A.; Robertson, A.G.S.; Surgenor, A.E. Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. J. Med. Chem. 2005, 48, 4332–4345. (Selectivity footnote: PKA and CDK1 measured for compounds 1–7.) View Source
- [2] BindingDB Entry BDBM14802: (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid – CDK1 IC₅₀ >200,000 nM; BDBM14800: 2-(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-ethanol – CDK1 IC₅₀ 200,000 nM. View Source
